

Preclinical Pharmacology and Toxicology of NVP-CGM097 Sulfate: A Technical Overview

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Compound of Interest		
Compound Name:	NVP-CGM097 sulfate	
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NVP-CGM097, a potent and selective inhibitor of the MDM2-p53 interaction, has emerged as a promising therapeutic agent in oncology. This technical guide provides a comprehensive overview of its preclinical pharmacology and toxicology profile, summarizing key data and experimental methodologies to support further research and development.

Core Mechanism of Action

NVP-CGM097 is a dihydroisoquinolinone derivative that functions by disrupting the protein-protein interaction between MDM2 and the tumor suppressor protein p53.[1][2] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby negatively regulating its function.[1] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive activities, such as cell-cycle arrest, DNA repair, and apoptosis.[1]

By binding to the p53-binding pocket of MDM2, NVP-CGM097 effectively reactivates the p53 pathway.[2][3] This leads to the stabilization and nuclear translocation of p53, allowing it to transcriptionally activate its downstream target genes, including p21 (CDKN1A), which mediates cell cycle arrest, and PUMA (BBC3), which is involved in apoptosis.[1][4]

In Vitro Pharmacology



The in vitro activity of NVP-CGM097 has been characterized through various biochemical and cell-based assays, demonstrating its high potency and selectivity.

Biochemical and Cellular Potency

Parameter	Value	Assay	Reference
Ki (hMDM2)	1.3 nM	TR-FRET	[3]
IC50 (hMDM2)	1.7 nM	TR-FRET	[1][5]
IC50 (hMDM4)	2000 nM	TR-FRET	[1]
p53 Nuclear Translocation IC50	0.224 μΜ	High-Content Imaging	[1][2]

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This assay quantitatively measures the binding affinity of NVP-CGM097 to the human MDM2 protein. The assay is based on the transfer of energy between two fluorescently labeled molecules (a donor and an acceptor) when they are in close proximity. Inhibition of the p53-MDM2 interaction by NVP-CGM097 disrupts this energy transfer, leading to a measurable change in the fluorescent signal.

Cell Proliferation Assay: The anti-proliferative effects of NVP-CGM097 were assessed in various cancer cell lines. Cells were seeded in 96-well plates and incubated with increasing concentrations of NVP-CGM097 for a defined period (e.g., 96 hours). Cell viability was then determined using a metabolic assay, such as the "Cell Titer 96 Aqueous One Solution" cell proliferation assay, which measures the metabolic activity of viable cells.[3][6]

In Vivo Pharmacology and Pharmacokinetics

Preclinical in vivo studies in various animal models have demonstrated the anti-tumor efficacy and favorable pharmacokinetic profile of NVP-CGM097.

Pharmacokinetic Parameters



Species	Route	Total Blood Clearanc e (CL)	Apparent Terminal Half-life (t1/2)	Tmax	Oral Bioavaila bility (%F)	Referenc e
Mouse	IV	5 mL/min/kg	6-12 h	1-4.5 h	High	[3]
Rat	IV	7 mL/min/kg	6-12 h	1-4.5 h	High	[3]
Dog	IV	3 mL/min/kg	20 h	1-4.5 h	High	[3]
Monkey	IV	4 mL/min/kg	6-12 h	1-4.5 h	Moderate	[3]

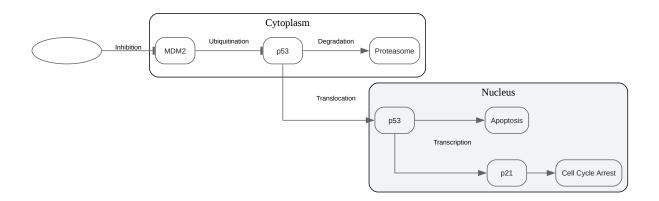
Experimental Protocols

Xenograft Tumor Models: The in vivo anti-tumor activity of NVP-CGM097 was evaluated in xenograft models, where human tumor cells are implanted into immunocompromised mice. For instance, the MDM2-amplified SJSA-1 human osteosarcoma xenograft model was used to assess the compound's efficacy.[1][3] Tumor-bearing animals were treated with NVP-CGM097, and tumor growth was monitored over time. Pharmacodynamic markers, such as the expression of p21 mRNA, were also measured in tumor tissues to confirm target engagement. [1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of NVP-CGM097 and a typical in vivo experimental workflow.

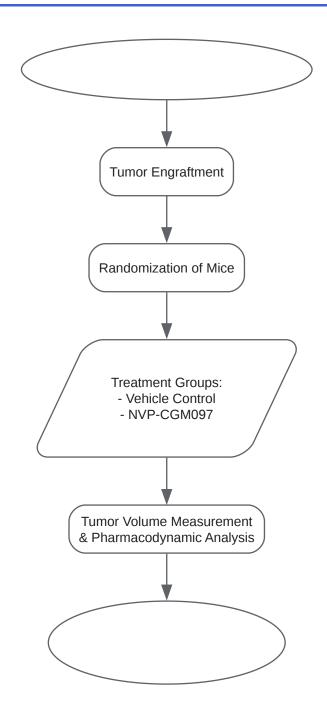




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Caption: NVP-CGM097 inhibits MDM2, leading to p53 stabilization and nuclear translocation.





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